molecular formula C18H15ClN4O2S B10994473 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10994473
M. Wt: 386.9 g/mol
InChI Key: DDIGBOSEZJZJLM-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound featuring an indole moiety, a thienopyrimidine core, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thienopyrimidine Core Construction: The thienopyrimidine core is often constructed through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Coupling Reactions: The indole and thienopyrimidine intermediates are then coupled using a suitable linker, such as a haloalkane, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a promising candidate for treating diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique combination of an indole moiety and a thienopyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15ClN4O2S/c1-10-14-16(24)21-9-22-18(14)26-15(10)17(25)20-5-7-23-6-4-11-2-3-12(19)8-13(11)23/h2-4,6,8-9H,5,7H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

DDIGBOSEZJZJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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